molecular formula C12H13BrO4 B3254740 1,3-Dimethyl 2-(4-bromophenyl)-2-methylpropanedioate CAS No. 243835-94-1

1,3-Dimethyl 2-(4-bromophenyl)-2-methylpropanedioate

Cat. No.: B3254740
CAS No.: 243835-94-1
M. Wt: 301.13 g/mol
InChI Key: GTYUMTWAFLMFRB-UHFFFAOYSA-N
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Description

1,3-Dimethyl 2-(4-bromophenyl)-2-methylpropanedioate, also known as 4-Bromo-2,2-dimethylpropanoic acid dimethyl ester, is a synthetic organic compound with a variety of applications in research, industry, and medicine. It is a white, crystalline solid that is soluble in water and organic solvents. This compound has been studied for its potential use in drug synthesis, as an intermediate in the synthesis of other compounds, and as a reagent in organic synthesis.

Scientific Research Applications

Synthetic Applications and Biological Activities

  • Preparation of Novel Phosphorus Heterocycles

    The synthesis of novel phosphorus heterocycles, such as 4-bromo-3,4-dimethyl-1-phenyl-2-phospholene 1-oxide, demonstrates the utility of bromophenyl derivatives in creating compounds with significant anti-proliferative effects on cancer cells, suggesting potential therapeutic applications (Yamada et al., 2010).

  • Cyclization Techniques

    Studies on the cyclization of bromophenyl substrates to produce 1,3-dimethylindans show the importance of these processes in synthesizing structurally complex molecules with potential applications in drug development and synthetic organic chemistry (Bailey et al., 2002).

  • Antioxidant Activity

    The synthesis and study of ammonium salts of 4-(3-bromophenyl)-5-metoxycarbonyl-1-(N,N-dimethylaminopropyl)-3,4-dihydropyrimidin-2-(1H)-one hydrochloride have revealed compounds with high inhibitory activity towards superoxide generation in mitochondria, indicating potential antioxidant applications (Kushnir et al., 2015).

  • Photophysical Properties

    The synthesis and characterization of various bromophenyl-substituted compounds, such as 4-(2-bromophenyl)-3,4,7,8-tetrahydro-7,7-dimethyl-1-p-tolylquinoline-2,5(1H,6H)-dione, offer insights into the development of materials with unique photophysical properties, which could be leveraged in optical and electronic devices (Xiang, 2009).

  • Antimicrobial Activity

    Research into thio-substituted ethyl nicotinate and thieno[2,3-b]pyridine derivatives synthesized from bromophenyl compounds highlights the antimicrobial potential of these molecules, which could lead to new treatments for various infections (Gad-Elkareem et al., 2011).

Properties

IUPAC Name

dimethyl 2-(4-bromophenyl)-2-methylpropanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrO4/c1-12(10(14)16-2,11(15)17-3)8-4-6-9(13)7-5-8/h4-7H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTYUMTWAFLMFRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)Br)(C(=O)OC)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301166616
Record name Propanedioic acid, 2-(4-bromophenyl)-2-methyl-, 1,3-dimethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301166616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

243835-94-1
Record name Propanedioic acid, 2-(4-bromophenyl)-2-methyl-, 1,3-dimethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=243835-94-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propanedioic acid, 2-(4-bromophenyl)-2-methyl-, 1,3-dimethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301166616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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